![molecular formula C13H14N2O2S B1298032 N-(4-amino-2-methylphenyl)benzenesulfonamide CAS No. 86785-35-5](/img/structure/B1298032.png)
N-(4-amino-2-methylphenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(4-amino-2-methylphenyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-methylphenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions involving “N-(4-amino-2-methylphenyl)benzenesulfonamide” are primarily related to its role as an inhibitor of carbonic anhydrase IX . This inhibition is significant in the context of anticancer and antimicrobial applications .Physical And Chemical Properties Analysis
“N-(4-amino-2-methylphenyl)benzenesulfonamide” is a crystalline solid with a molecular weight of 262.33 g/mol. Its density is 1.3±0.1 g/cm3 .Scientific Research Applications
Drug Synthesis
“N-(4-amino-2-methylphenyl)benzenesulfonamide” is a crucial building block of many drug candidates . It’s used as an intermediate in the synthesis of various pharmaceutical compounds .
Continuous Flow Microreactor Systems
This compound has been synthesized in a continuous flow microreactor system . This type of system offers advantages in terms of reaction control and scalability, making it an important tool in chemical manufacturing processes .
Kinetics Study
The compound has been used in kinetics studies within microflow systems . These studies help to understand the reaction process clearly, including reaction rate constants, activation energies, and pre-exponential factors .
Optimization of Reaction Conditions
The established kinetic model of the reaction involving this compound can be used to optimize reaction conditions . This can lead to improved yields and efficiencies in chemical synthesis .
Schiff Base Compounds
“N-(4-amino-2-methylphenyl)benzenesulfonamide” can potentially be used in the synthesis of Schiff base compounds . These compounds have received a considerable amount of attention due to their importance in exhibiting thermochromism and photochromism .
Liquid Crystallinity Properties
Aromatic Schiff bases possessing a long alkyl chain have received overwhelming attention due to their possibility to show liquid crystallinity properties such as smectic and nematic phases . Therefore, “N-(4-amino-2-methylphenyl)benzenesulfonamide” could potentially be used in this field .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXYGFICBJIBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354411 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)benzenesulfonamide | |
CAS RN |
86785-35-5 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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